N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridothienopyrimidine carboxamide class, characterized by a fused tricyclic core (pyrido[1,2-a]thieno[2,3-d]pyrimidine) and a 2-fluorophenyl carboxamide substituent. Its molecular weight, calculated from the formula $ \text{C}{18}\text{H}{13}\text{FN}3\text{O}2\text{S} $, is approximately 358.38 g/mol. The fluorine atom at the ortho position of the phenyl ring may improve metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
N-(2-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10-6-7-15-21-17-11(18(24)22(15)9-10)8-14(25-17)16(23)20-13-5-3-2-4-12(13)19/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYWCZPMMFRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Methylation and carboxamide formation: The final steps involve methylation of the pyrido ring and formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anticancer Properties
Research has indicated that N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may exhibit anti-inflammatory and anticancer activities. Studies suggest that the compound can inhibit specific kinases involved in cancer cell proliferation, thus potentially serving as a therapeutic agent against various cancers.
Antiviral Activity
The compound is also being investigated for its antiviral properties. Preliminary studies have shown that it can interfere with viral replication processes, making it a candidate for further exploration in treating viral infections.
Biological Studies
This compound is utilized in biological studies to elucidate its interaction with various biological targets:
Enzyme Interaction
The compound has been shown to interact with enzymes that play critical roles in cellular signaling pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Cellular Pathways
As a tool compound, it is used to study cellular pathways involved in disease mechanisms. This includes its role in modulating inflammatory responses and cell survival pathways, which are crucial in understanding diseases like cancer and autoimmune disorders.
Industrial Applications
In addition to its research applications, this compound is explored for its use in pharmaceutical manufacturing:
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block for developing new pharmaceuticals with enhanced biological activity.
Case Studies
Several case studies highlight the effectiveness of this compound:
-
Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through kinase inhibition pathways. -
Inflammatory Disease Models
Animal models of inflammatory diseases have shown that treatment with the compound led to reduced inflammation markers and improved clinical outcomes compared to control groups.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Thieno vs. Pyrrolo Derivatives
- Compound 21 (): Replaces the thieno ring with a pyrrolo[2,3-d]pyrimidine system. This introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. The synthesis yield for this analogue was 87%, indicating efficient coupling reactions .
Pyrido[1,2-a]pyrimidine vs. Dipyridopyrimidine
Substituent Variations
Phenyl Ring Modifications
- The 2-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects, whereas the methylthio group in ’s compound may reduce metabolic clearance due to steric hindrance .
Alkyl/Aryl Side Chains
- Compound 21 () : Incorporates a benzyl group at position 1, which could enhance membrane permeability compared to the target compound’s 7-methyl substituent .
- Compound 10b () : Includes a cyclopentyl group and a pyrimidin-2-yl sulfamoyl moiety, likely improving kinase inhibition through bulkier hydrophobic interactions .
Key Findings and Implications
- Structural Insights: The thienopyrimidine core provides distinct electronic properties compared to pyrrolo or dipyrido analogues, influencing target engagement and pharmacokinetics.
- Substituent Optimization : Fluorine and methyl groups balance solubility and stability, whereas bulkier substituents (e.g., cyclopentyl) may enhance potency at the expense of bioavailability.
- Future Directions : Comparative in vitro studies (e.g., kinase inhibition assays) are needed to quantify the impact of core and substituent modifications on the target compound’s efficacy.
Biological Activity
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrido-thieno-pyrimidine framework, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 380.38 g/mol. The presence of the fluorophenyl group is significant for its interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound has notable antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. It has shown effective in vitro activity against resistant strains of bacteria .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Anticancer Properties : Research suggests that this compound may also exhibit anticancer effects by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It influences several signaling pathways such as NF-kB and MAPK pathways, which are critical for inflammatory responses and cancer cell survival .
- Interaction with Cellular Targets : The fluorophenyl moiety enhances binding affinity to specific receptors or enzymes, improving the compound's efficacy.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimycobacterial Activity : A study demonstrated that this compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with no cytotoxic effects at therapeutic concentrations .
- Anti-inflammatory Studies : In vitro assays showed that this compound effectively reduced COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Efficacy : In a murine model of cancer, administration of the compound resulted in reduced tumor growth and increased apoptosis markers in treated cells .
Data Tables
Q & A
Q. What are the key synthetic pathways for N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how can yield optimization be approached?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of pyrimidine precursors with thiophene derivatives, followed by fluorophenyl carboxamide coupling. Key parameters include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst use (e.g., Pd-based catalysts for cross-coupling). Yield optimization can employ statistical design of experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry) . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups). Mass spectrometry (HRMS) confirms molecular weight.
- X-ray crystallography : Resolves absolute configuration, particularly for stereocenters in the pyrido-thieno-pyrimidine core .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related pyrido-thieno-pyrimidines exhibit kinase inhibition (e.g., EGFR, CDK2) and antimicrobial activity. Initial screening should use:
- In vitro assays : Enzyme inhibition (IC₅₀) via fluorescence-based kits.
- Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with the pyrimidine core .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers.
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics or CRISPR-edited cell lines to confirm target specificity .
- Reproducibility protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for unstable intermediates.
- Membrane separation : Purify intermediates via nanofiltration to remove metal catalysts .
- Process simulation : Use Aspen Plus to model mass/energy balances and optimize solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
